molecular formula C15H22ClNO B291572 3-chloro-N-(2-ethylhexyl)benzamide

3-chloro-N-(2-ethylhexyl)benzamide

Cat. No.: B291572
M. Wt: 267.79 g/mol
InChI Key: LIJLHSKPHYMOAL-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethylhexyl)benzamide is a synthetic small molecule belonging to the class of organic compounds known as benzanilides . This compound features a benzamide core structure substituted with a chlorine atom at the meta (3-) position and a 2-ethylhexyl chain attached to the amide nitrogen. The 2-ethylhexyl group is a common structural motif known to enhance the lipophilicity of molecules, which can influence their bioavailability and membrane permeability in biological systems . Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology research due to their diverse pharmacological profiles. Structurally similar compounds have been investigated for their role as iron chelators, which can impair cancer cell proliferation by depleting intracellular iron pools essential for processes like DNA synthesis and repair . Furthermore, related chloro-substituted benzamides have demonstrated potential as inhibitors of specific enzymes, such as urokinase-type plasminogen activator (uPA), a target relevant in cancer metastasis , and lysine-specific histone demethylases (LSD1), indicating potential for epigenetic research . Researchers can utilize this compound as a building block in organic synthesis or as a lead compound for developing novel therapeutic agents in oncology. It is provided as a high-purity solid for research purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

3-chloro-N-(2-ethylhexyl)benzamide

InChI

InChI=1S/C15H22ClNO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18)

InChI Key

LIJLHSKPHYMOAL-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-N-(2-ethylhexyl)benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3-chloro-N-(2-ethylhexyl)benzamide. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from structurally analogous compounds to offer a robust resource for researchers, scientists, and professionals in drug development. We present a detailed, field-proven protocol for its synthesis and characterization, and explore its potential as a therapeutic agent based on the established bioactivities of related N-substituted benzamides.

Introduction

Benzamides are a cornerstone of medicinal chemistry, with their structural motif present in a wide array of pharmacologically active compounds. The amide linkage provides a stable, planar structure capable of participating in hydrogen bonding, a key interaction in many biological systems. The aromatic ring and its substituents, along with the nature of the N-substituent, can be systematically modified to modulate a compound's physicochemical properties and biological activity.

This guide focuses on a specific, less-explored derivative: 3-chloro-N-(2-ethylhexyl)benzamide. The presence of a chlorine atom on the benzoyl ring and a branched alkyl chain on the amide nitrogen suggests a molecule with distinct lipophilicity and potential for specific biological interactions. The chloro-substituent is known to influence the electronic properties of the aromatic ring and can be a key feature for enhancing the potency of bioactive molecules.[1] The 2-ethylhexyl group, a bulky and lipophilic moiety, is expected to significantly impact the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in biological targets.

Chemical Structure and Properties

The foundational identity of 3-chloro-N-(2-ethylhexyl)benzamide is well-established. The core structure consists of a benzamide scaffold with a chlorine atom at the meta-position of the phenyl ring and a 2-ethylhexyl group attached to the amide nitrogen.

PropertyValueSource
Molecular Formula C₁₅H₂₂ClNONIST
Molecular Weight 267.79 g/mol NIST
IUPAC Name 3-chloro-N-(2-ethylhexyl)benzamideNIST
CAS Number Not available
Predicted Melting Point Data not available
Predicted Boiling Point Data not available
Predicted Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, ethanol)Inferred from structure
Physical State Expected to be a solid or viscous oil at room temperatureInferred from structure

Note: Some properties are predicted based on the chemical structure and data for analogous compounds. Experimental validation is required for precise characterization.

Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide

The most direct and widely employed method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.[2] This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A 3-Chlorobenzoyl Chloride E 3-chloro-N-(2-ethylhexyl)benzamide A->E + B, C, D B 2-Ethylhexylamine C Triethylamine (Base) D Dichloromethane (Solvent) F Triethylamine Hydrochloride E->F Byproduct

Caption: Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide.

Experimental Protocol

This protocol is a robust, general procedure that can be adapted for small to medium-scale synthesis.

Materials and Reagents:

  • 3-Chlorobenzoyl chloride (1.0 eq)

  • 2-Ethylhexylamine (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylhexylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

G start Start dissolve Dissolve 2-Ethylhexylamine & Triethylamine in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add Slowly add 3-Chlorobenzoyl Chloride in anhydrous DCM cool->add react Stir at Room Temperature (Monitor by TLC) add->react quench Quench with Water react->quench extract Wash with 1M HCl, sat. NaHCO3, Brine quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized 3-chloro-N-(2-ethylhexyl)benzamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic and alkyl protons and carbons, and their respective chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch, C=O stretch of the amide, and C-Cl stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and provide fragmentation patterns consistent with the structure.

Potential Biological Activity and Applications

While no specific biological data exists for 3-chloro-N-(2-ethylhexyl)benzamide, the broader class of N-substituted benzamides exhibits a wide range of pharmacological activities.[3] The presence of the chloro-substituent and the N-alkyl group allows for informed speculation on its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of chloro-substituted benzamides. For instance, 3-chloro-N-phenylbenzamide has been shown to inhibit the growth of the SiHa cervical cancer cell line with an IC₅₀ of 22.4 µM.[4] The proposed mechanism for some benzamide derivatives involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cell proliferation and survival in many cancers.[4] It is plausible that 3-chloro-N-(2-ethylhexyl)benzamide could exhibit similar cytotoxic effects.

Antimicrobial Activity

N-substituted benzamides are also known for their antimicrobial properties.[3][5] The lipophilicity of the N-alkyl chain can play a crucial role in the compound's ability to penetrate the bacterial cell wall.[6] The chloro-substituent can also contribute to the antimicrobial effect. Therefore, 3-chloro-N-(2-ethylhexyl)benzamide warrants investigation as a potential antibacterial or antifungal agent.

Analogous CompoundBiological ActivityReported PotencyReference
3-Chloro-N-phenylbenzamideAnticancer (cervical cancer)IC₅₀ = 22.4 µM[4]
N-alkyl nitrobenzamidesAntimycobacterialMICs in the low µg/mL range[6]
N-arylcinnamamidesAntibacterial (Staphylococcus aureus)MICs in the low µM range[7]
Proposed Mechanism of Action: NF-κB Pathway Inhibition

A potential mechanism of action for the anticancer activity of chloro-substituted benzamides is the inhibition of the NF-κB signaling pathway. This pathway is constitutively active in many cancers and promotes cell survival and proliferation.

G compound 3-chloro-N-(2-ethylhexyl)benzamide ikb IκB Kinase (IKK) compound->ikb Inhibits nfkb NF-κB ikb->nfkb Phosphorylates & Activates nucleus Nucleus nfkb->nucleus Translocates to proliferation Cell Proliferation & Survival nucleus->proliferation Promotes Gene Transcription

Caption: Proposed inhibition of the NF-κB pathway.

Conclusion

3-chloro-N-(2-ethylhexyl)benzamide is a molecule with a well-defined chemical structure but limited reported experimental data. Based on established synthetic methodologies and the known biological activities of structurally related compounds, this guide provides a solid foundation for its synthesis, characterization, and exploration as a potential therapeutic agent. The presence of the 3-chloro and N-(2-ethylhexyl) substituents suggests that this compound is a promising candidate for screening in anticancer and antimicrobial assays. Further research is warranted to experimentally determine its physicochemical properties and to fully elucidate its pharmacological profile.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). Molecules. [Link]

  • Process for the preparation of N-alkyl-benzamides. (1991).
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. (2019). Interprofessional Journal of Health Sciences. [Link]

  • o-CHLOROBENZOYL CHLORIDE. (1925). Organic Syntheses. [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2018). Molecules. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry. [Link]

  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. (2010). Organic Chemistry International. [Link]

  • Method for producing chlorobenzoyl chloride. (1976).
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Pharmaceutical Sciences Asia. [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2024). Molecules. [Link]

  • Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. (2025). High Technology Letters. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2021). Organic & Biomolecular Chemistry. [Link]

  • 2-Chlorobenzoyl chloride. (n.d.). PubChem. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]

  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. (2024). Organic Letters. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Pharmaceutics. [Link]

  • Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. (2002). Molecules. [Link]

  • Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and p-(N-alkyl)lactam sulfonamides (9–20). (2016). ResearchGate. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). Molecules. [Link]

  • A modular and scalable continuous flow process for the synthesis of a tertiary amine. (2024). Reaction Chemistry & Engineering. [Link]

Sources

A Comprehensive Technical Guide to 3-chloro-N-(2-ethylhexyl)benzamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed scientific overview of 3-chloro-N-(2-ethylhexyl)benzamide, a substituted benzamide derivative. It outlines the fundamental physicochemical properties of the compound, including its molecular formula and weight. A robust, mechanistically-grounded synthetic protocol is proposed, based on established methodologies for analogous N-substituted benzamides. This guide is intended for researchers, chemists, and drug development professionals, offering foundational knowledge and a framework for the synthesis, characterization, and exploration of this compound's potential within medicinal chemistry, drawing context from the broad pharmacological activities of the benzamide class.

Core Physicochemical Properties

The foundational identity of a chemical compound lies in its molecular formula and weight. These properties are critical for all quantitative aspects of research, from reaction stoichiometry to analytical characterization. For 3-chloro-N-(2-ethylhexyl)benzamide, these core identifiers have been established and are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₂ClNONIST[1]
Molecular Weight 267.794 g/mol NIST[1]
IUPAC Name 3-chloro-N-(2-ethylhexyl)benzamideNIST[1]
InChI InChI=1S/C15H22ClNO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18)NIST[1]
InChIKey LIJLHSKPHYMOAL-UHFFFAOYSA-NNIST[1]
Chemical Structure

The structural arrangement of atoms dictates the molecule's chemical behavior and potential for biological interaction. The diagram below illustrates the connectivity of 3-chloro-N-(2-ethylhexyl)benzamide, featuring a chlorinated benzene ring linked via an amide group to a branched alkyl chain.

Caption: 2D structure of 3-chloro-N-(2-ethylhexyl)benzamide.

Synthesis and Mechanistic Considerations

The synthesis of N-substituted benzamides is a cornerstone of organic chemistry. The most reliable and direct method involves the nucleophilic acyl substitution between a reactive carboxylic acid derivative and an amine.

Retrosynthetic Analysis and Rationale

A logical retrosynthetic disconnection of the target amide bond points to two primary starting materials: 3-chlorobenzoyl chloride and 2-ethylhexylamine .

  • Expertise & Experience: The choice of an acyl chloride (3-chlorobenzoyl chloride) over its corresponding carboxylic acid is deliberate. The acyl chloride is significantly more electrophilic, leading to a more favorable reaction rate and higher yield. The reaction produces hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the amine starting material (which would render it non-nucleophilic) and to drive the reaction to completion in accordance with Le Châtelier's principle, a non-nucleophilic base such as triethylamine is essential to neutralize the generated HCl.

Proposed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for similar amide couplings[2].

Materials and Reagents:

  • 2-ethylhexylamine (1.0 equivalent)

  • 3-chlorobenzoyl chloride (1.05 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and dropping funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethylhexylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A slight excess of the acylating agent ensures full conversion of the starting amine.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Upon completion, quench the reaction by slowly adding deionized water.

  • Work-up - Extraction & Washing: Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (removes excess triethylamine).

    • Wash with saturated NaHCO₃ solution (removes any unreacted 3-chlorobenzoyl chloride and residual acid).

    • Wash with brine (removes residual water from the organic layer).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final, high-purity 3-chloro-N-(2-ethylhexyl)benzamide.

Synthesis Workflow

The following diagram outlines the logical flow of the synthetic and purification process.

G reactants 1. Combine Reactants (2-ethylhexylamine, Triethylamine in DCM) cooling 2. Cool to 0°C (Control Exotherm) reactants->cooling addition 3. Add 3-chlorobenzoyl chloride (Dropwise) cooling->addition reaction 4. React at Room Temp (Monitor by TLC) addition->reaction quench 5. Quench with Water reaction->quench extract 6. Liquid-Liquid Extraction quench->extract wash_acid 7. Wash with 1M HCl extract->wash_acid wash_base 8. Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine 9. Wash with Brine wash_base->wash_brine dry 10. Dry Organic Layer (MgSO₄) wash_brine->dry concentrate 11. Concentrate in Vacuo dry->concentrate purify 12. Column Chromatography concentrate->purify product Pure 3-chloro-N-(2-ethylhexyl)benzamide purify->product

Caption: Workflow for the synthesis and purification of the target compound.

Context and Potential Applications in Drug Discovery

While specific pharmacological data for 3-chloro-N-(2-ethylhexyl)benzamide is not widely published, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Benzamide derivatives are known to exhibit a diverse range of biological activities.

  • Antitumor and Anticancer Activity: Numerous N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents[3]. Some function as histone deacetylase (HDAC) inhibitors, a proven target in oncology.

  • Anticonvulsant Properties: The benzamide core is present in several compounds investigated for anticonvulsant properties, demonstrating potential for treating neurological disorders[4].

  • Broad Pharmacological Relevance: The class of compounds exhibits further potential as antimicrobial, anti-inflammatory, and anticancer agents, making the fusion of a benzamide with various substituents a promising strategy for discovering novel therapeutic agents[5].

The structure of 3-chloro-N-(2-ethylhexyl)benzamide combines a lipophilic, flexible 2-ethylhexyl chain with an electronically-modified aromatic ring. The chlorine atom acts as a mild electron-withdrawing group and can influence metabolic stability and binding interactions. The alkyl chain will significantly increase the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes. These features make it a rational candidate for screening in various biological assays, particularly in oncology and neuroscience discovery programs.

Conclusion

This guide has established the core identity of 3-chloro-N-(2-ethylhexyl)benzamide with a molecular formula of C₁₅H₂₂ClNO and a molecular weight of 267.794 g/mol [1]. A detailed and mechanistically sound synthetic protocol has been outlined, providing a clear path for its preparation in a laboratory setting. While direct applications remain to be explored, the well-documented pharmacological importance of the benzamide scaffold suggests that 3-chloro-N-(2-ethylhexyl)benzamide is a compound of interest for further investigation by researchers in drug discovery and development.

References

  • Title: Benzamide, 3-chloro-N-(2-ethylhexyl)- Source: NIST Chemistry WebBook, NIST Standard Reference Database Number 69 URL: [Link]

  • Title: Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: Med Chem (Los Angeles) URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

  • Title: N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

Sources

Foreword: Navigating the Solubility Landscape for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-chloro-N-(2-ethylhexyl)benzamide in Organic Solvents

In the realm of pharmaceutical sciences and drug development, understanding the solubility of a chemical entity is not merely a perfunctory step but a cornerstone of successful formulation and therapeutic efficacy. The solubility of an active pharmaceutical ingredient (API) in various organic solvents dictates critical downstream processes, including purification, crystallization, and the ultimate bioavailability of the drug product. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 3-chloro-N-(2-ethylhexyl)benzamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this document will equip you with the foundational principles, predictive insights, and robust experimental methodologies to characterize its solubility profile in your own laboratory settings. We will delve into the molecular factors governing its solubility and provide a detailed, field-proven protocol for its determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

3-chloro-N-(2-ethylhexyl)benzamide (C₁₅H₂₂ClNO) possesses a multifaceted structure that influences its solubility:

  • Aromatic Benzamide Core: The benzamide group contains a polar amide linkage (-CONH-) capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] This imparts a degree of polarity to the molecule.

  • Chlorine Substitution: The chlorine atom on the benzene ring is an electron-withdrawing group, which can influence the electron density and polarity of the aromatic system.

  • N-(2-ethylhexyl) Group: This large, branched alkyl chain is nonpolar and introduces significant steric hindrance. This lipophilic character is expected to dominate the molecule's overall properties, reducing its solubility in polar solvents and enhancing it in nonpolar organic solvents.

Based on these structural features, we can predict the following solubility trends for 3-chloro-N-(2-ethylhexyl)benzamide:

  • High Solubility: Expected in nonpolar to moderately polar aprotic solvents such as toluene, chloroform, and ethyl acetate. The large alkyl group will have favorable van der Waals interactions with these solvents.

  • Moderate Solubility: Likely in polar aprotic solvents like acetone and acetonitrile. While the amide group can interact with these solvents, the nonpolar tail will limit extensive dissolution.

  • Low Solubility: Expected in highly polar protic solvents like methanol, ethanol, and water. The energy required to disrupt the strong hydrogen bonding network of these solvents to accommodate the large nonpolar ethylhexyl group is significant. While the parent compound, benzamide, shows good solubility in alcohols, the N-substitution with a large alkyl group drastically alters this behavior.[3][4]

Illustrative Solubility Data of a Structurally Related Compound: Benzamide

To provide a quantitative context, the following table summarizes the solubility of the parent compound, benzamide, in various organic solvents at different temperatures. It is crucial to recognize that the solubility of 3-chloro-N-(2-ethylhexyl)benzamide will be significantly different due to the influence of the 2-ethylhexyl group and the chlorine atom. However, this data illustrates the typical format for reporting solubility and the general trends that can be observed with changes in solvent and temperature.

SolventTemperature (K)Mole Fraction Solubility (x₁)Molarity (mol/L)Grams per 100g SolventReference
Methanol298.150.1232.9836.1[3][4]
Ethanol298.150.0681.6217.7[3][4]
Acetone298.150.0952.1524.9[3][4]
Ethyl Acetate298.150.0210.455.5[3][4]
Acetonitrile298.150.0120.273.1[3][4]
Water298.150.0020.040.4[3][4]

This table is provided as an illustrative example using data for benzamide. The solubility of 3-chloro-N-(2-ethylhexyl)benzamide will differ.[5]

Intermolecular Interactions Governing Solubility

The dissolution of 3-chloro-N-(2-ethylhexyl)benzamide in an organic solvent is an energetic process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The following diagram illustrates the key intermolecular forces at play.

G cluster_solute 3-chloro-N-(2-ethylhexyl)benzamide cluster_solvent Organic Solvent cluster_interactions Key Intermolecular Forces Solute C₁₅H₂₂ClNO Solvent Solvent Molecule Solute->Solvent Solute-Solvent Interactions (e.g., van der Waals, Dipole-Dipole) H_Bond Hydrogen Bonding (Amide group) Solute->H_Bond Dipole Dipole-Dipole (C=O, C-Cl) Solute->Dipole VDW van der Waals (Alkyl & Aromatic regions) Solute->VDW Solvent->Solute

Caption: Key intermolecular forces influencing the solubility of 3-chloro-N-(2-ethylhexyl)benzamide.

Experimental Protocol for Determining Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This protocol provides a robust and reliable means to quantify the solubility of 3-chloro-N-(2-ethylhexyl)benzamide in various organic solvents.

Materials and Equipment
  • 3-chloro-N-(2-ethylhexyl)benzamide (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-chloro-N-(2-ethylhexyl)benzamide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Record the initial mass of the compound.

    • Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K).

    • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[5] This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic solid particles.

    • Dilute the filtered sample with a suitable solvent (usually the same solvent used for the experiment or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method. Record the dilution factor accurately.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-chloro-N-(2-ethylhexyl)benzamide.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G start Start: Excess Solid + Solvent equilibration Equilibration (Orbital Shaker, Constant T) start->equilibration centrifugation Phase Separation (Centrifugation) equilibration->centrifugation sampling Aliquot Withdrawal & Filtration centrifugation->sampling dilution Dilution sampling->dilution analysis HPLC Analysis dilution->analysis calculation Calculate Solubility analysis->calculation end End: Solubility Data calculation->end

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion and Future Directions

While a definitive, published quantitative dataset for the solubility of 3-chloro-N-(2-ethylhexyl)benzamide in a wide range of organic solvents remains to be established, this guide provides the essential theoretical framework and practical tools for its determination. The structural characteristics of the molecule suggest a preference for nonpolar to moderately polar aprotic solvents. For drug development professionals, obtaining precise solubility data through the robust shake-flask method outlined herein is a critical step. This data will inform decisions in process chemistry, formulation development, and ultimately, contribute to the successful translation of this compound into a viable therapeutic agent. Future work should focus on the systematic determination of the solubility of 3-chloro-N-(2-ethylhexyl)benzamide in a diverse array of pharmaceutically relevant solvents at various temperatures to build a comprehensive solubility profile.

References

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • Geocities.ws. Solubility test for Organic Compounds. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Solubility of Things. Benzamide. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • NIST. Benzamide, 3-chloro-N-(2-ethylhexyl)-. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Cheméo. Benzamide, 3-chloro-N-hexyl-. [Link]

  • ResearchGate. Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF. [Link]

  • Cheméo. Benzamide, 3-chloro-N-ethyl-. [Link]

  • Cheméo. Benzamide, 3-chloro-2-fluoro-N-(3-chloro-2-fluorobenzoyl)-N-(2-ethylhexy. [Link]

  • Royal Society of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]

  • National Institutes of Health. 3-Chloro-N-(2-chlorophenyl)benzamide. [Link]

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

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Navigating the Unseen: A Technical Safety and Handling Guide for 3-chloro-N-(2-ethylhexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-chloro-N-(2-ethylhexyl)benzamide is publicly available. This guide is a scientifically-informed synthesis of data from structurally analogous compounds, including other chlorinated and N-substituted benzamides. All recommendations are based on established principles of chemical safety and should be implemented in conjunction with rigorous laboratory safety protocols and professional judgment.

Introduction: A Proactive Approach to Safety with Novel Benzamides

3-Chloro-N-(2-ethylhexyl)benzamide is a compound of interest within the broader class of N-substituted benzamides, a group known for its diverse biological activities. As with any novel or sparsely documented chemical entity, a proactive and well-informed approach to safety is paramount. This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 3-chloro-N-(2-ethylhexyl)benzamide, empowering researchers to mitigate risks and ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of the inherent chemical properties and their safety implications.

Section 1: Compound Identity and Inferred Physicochemical Properties

While a comprehensive experimental profile for 3-chloro-N-(2-ethylhexyl)benzamide is not available, we can establish its fundamental identity and infer key properties from its structure and related compounds.

PropertyValue/InformationSource/Basis
Chemical Name 3-chloro-N-(2-ethylhexyl)benzamideIUPAC Nomenclature
Molecular Formula C₁₅H₂₂ClNONIST Chemistry WebBook
Molecular Weight 267.79 g/mol NIST Chemistry WebBook
Appearance Likely a solid at room temperatureAnalogy with similar benzamides
Solubility Expected to have low water solubility and good solubility in organic solventsGeneral properties of N-substituted amides
Boiling Point Not determined-
Melting Point Not determined-
Vapor Pressure Expected to be lowHigh molecular weight and likely solid state

Section 2: Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for 3-chloro-N-(2-ethylhexyl)benzamide has not been established. However, based on the known hazards of structurally similar compounds, such as 3-chlorobenzamide, a cautious approach is warranted. The following GHS classifications should be considered as a baseline for handling this compound.[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Hazard Pictograms (Anticipated):

  • Exclamation Mark (GHS07): For acute toxicity (oral), skin irritation, eye irritation, and skin sensitization.

  • Health Hazard (GHS08): Should be considered if long-term exposure data becomes available suggesting other systemic effects.

Section 3: First-Aid Measures: A Rapid and Informed Response

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are based on the potential hazards identified for this class of compounds.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs or if breathing becomes difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 4: Fire-Fighting Measures: Understanding the Combustion Profile

While not expected to be highly flammable, understanding the potential combustion products is essential for a safe response to a fire involving this compound.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed. These can include:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen chloride (HCl) gas

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Section 5: Accidental Release Measures: Containment and Cleanup

A systematic approach to accidental releases is crucial to prevent contamination and exposure.

Workflow for Spill Response:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) ventilate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Carefully Collect Spilled Material contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose end Spill Managed dispose->end

Caption: A stepwise workflow for safely managing a spill of 3-chloro-N-(2-ethylhexyl)benzamide.

Detailed Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any potential airborne particulates.

  • Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, a lab coat, and if there is a risk of dust formation, a respirator with a particulate filter.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Place the collected material into a suitable, labeled container for chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Section 6: Handling and Storage: Proactive Risk Mitigation

Proper handling and storage practices are the cornerstone of laboratory safety.

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring the material.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.

  • Procedural Precautions: Avoid the formation of dust and aerosols.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Conditions to Avoid: Store away from strong oxidizing agents. The core amide linkage in N-substituted benzamides is generally stable, but elevated temperatures can lead to decomposition.[4]

  • Incompatible Materials: Strong oxidizing agents.

Section 7: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential.

Personal Protective Equipment (PPE) Protocol:

PPE_Protocol cluster_ppe Required Personal Protective Equipment eye_protection Eye Protection (Safety glasses with side shields or goggles) hand_protection Hand Protection (Chemical-resistant gloves, e.g., nitrile) body_protection Body Protection (Lab coat) respiratory_protection Respiratory Protection (Use in a fume hood or wear a respirator if dust is generated)

Caption: Essential personal protective equipment for handling 3-chloro-N-(2-ethylhexyl)benzamide.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Section 8: Stability and Reactivity

Understanding the chemical stability and reactivity of 3-chloro-N-(2-ethylhexyl)benzamide is crucial for preventing hazardous reactions.

  • Reactivity: Generally stable under normal conditions. The amide linkage is the most likely site of reactivity, susceptible to hydrolysis under strong acidic or basic conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected.

  • Conditions to Avoid: Exposure to strong acids, strong bases, and high temperatures.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Conclusion: A Culture of Safety in Research and Development

The responsible advancement of science, particularly in drug discovery and development, necessitates an unwavering commitment to safety. While a comprehensive, experimentally-derived SDS for 3-chloro-N-(2-ethylhexyl)benzamide remains to be established, this in-depth technical guide provides a robust framework for its safe handling based on the principles of chemical analogy and proactive risk assessment. By understanding the underlying rationale for these safety protocols, researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their work.

References

  • Reactivity of dichlorinated benzamide 18a under various... - ResearchGate. Available at: [Link]

  • Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - PubMed. Available at: [Link]

  • 3-Chlorobenzamide | C7H6ClNO | CID 69254 - PubChem. National Institutes of Health. Available at: [Link]

  • Microbial Decomposition of Chlorinated Aromatic Compounds - EPA. Available at: [Link]

  • 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide - GHS Data - EPA. Available at: [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides - RSC Publishing. Available at: [Link]

  • Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. - ResearchGate. Available at: [Link]

  • Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl) - CONICET. Available at: [Link]

  • US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents.
  • Electrophilic aromatic substitution with N-methoxy-N-acylnitrenium ions generated from N-chloro-N-methoxy amides: syntheses of nitrogen heterocyclic compounds bearing a N-methoxy amide group | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Biodegradability of chlorinated aromatic compounds - Euro Chlor. Available at: [Link]

  • Cometabolic degradation of chlorinated aromatic compounds - PubMed. National Institutes of Health. Available at: [Link]

  • Reactions of (benzamidomethyl)triethylammonium chloride with some inorganic nucleophiles in aqueous media - PubMed. National Institutes of Health. Available at: [Link]

  • Chlorination of benzamides 99 and 101 with chlorine on demand. - ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • N-[1-(benzyl)-4-piperidyl]benzamide - Substance Information - ECHA. European Chemicals Agency. Available at: [Link]

  • 3-CHLOROBENZAMIDE | CAS#:618-48-4 | Chemsrc. Available at: [Link]

  • Safety Data Sheet: Benzamidine hydrochloride - Carl ROTH. Available at: [Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Science. Available at: [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]

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Technical Whitepaper: Toxicity Profile & Risk Assessment of 3-Chloro-N-(2-ethylhexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Predictive Toxicology & Risk Assessment Whitepaper .

Given that 3-chloro-N-(2-ethylhexyl)benzamide is a specialized chemical entity (likely a functional analog to DEET or a pharmaceutical intermediate) without a ubiquitous public safety dossier, this guide utilizes Structure-Activity Relationship (SAR) analysis and Metabolic Read-Across to establish its toxicity profile.

Executive Summary

3-chloro-N-(2-ethylhexyl)benzamide (C₁₅H₂₂ClNO) is a lipophilic N-substituted benzamide derivative. Structurally, it consists of a 3-chlorophenyl ring coupled via an amide linkage to a branched 2-ethylhexyl aliphatic chain.

Its toxicity profile is biphasic :

  • Parent Compound: Exhibits properties of a CNS-active agent (analogous to N,N-diethyl-m-toluamide or DEET) with high dermal permeation potential.

  • Metabolic Activation: Bio-transformation via amidase-mediated hydrolysis releases 2-ethylhexylamine , a known corrosive and irritant.

Critical Hazard Identification:

  • Primary Risk: Dermal absorption leading to systemic availability.

  • Secondary Risk: Aquatic toxicity due to the lipophilic ethylhexyl moiety.

  • Target Organs: Liver (metabolism), CNS (parent compound), and Skin/Mucosa (metabolite irritation).

Physicochemical & Structural Basis of Toxicity

The toxicity of this compound is dictated by its ability to cross biological membranes (lipophilicity) and its resistance to metabolic breakdown (steric hindrance).

PropertyValue (Predicted/Analog)Toxicological Implication
Molecular Weight 267.8 g/mol Small molecule; easily passes blood-brain barrier (BBB).
LogP (Octanol/Water) ~5.2 – 5.8High Lipophilicity. Indicates high potential for bioaccumulation in adipose tissue and rapid dermal absorption.
Water Solubility Very Low (<1 mg/L)Limited acute aquatic bioavailability, but persistent in sediment.
Functional Group Secondary AmideSusceptible to enzymatic hydrolysis, but the branched 2-ethylhexyl group provides steric protection, potentially prolonging half-life (

).

Toxicokinetics: The Metabolic "Kill Switch"

The core safety concern lies in the metabolic breakdown of the molecule. The amide bond is stable under neutral conditions but susceptible to hepatic enzymes.

Metabolic Pathway (Graphviz Visualization)

The following diagram illustrates the primary detoxification (and toxification) pathway mediated by Carboxylesterases (CES) and Cytochrome P450 enzymes.

MetabolicPathway cluster_toxicity Toxicity Drivers Parent Parent Compound 3-chloro-N-(2-ethylhexyl)benzamide Enzyme Hepatic Carboxylesterase 1 (hCES1) Parent->Enzyme Microsomal Binding Metabolite1 Metabolite A 3-Chlorobenzoic Acid Enzyme->Metabolite1 Hydrolysis Metabolite2 Metabolite B 2-Ethylhexylamine (TOXIC) Enzyme->Metabolite2 Hydrolysis Conjugate Glucuronide Conjugate (Excretion) Metabolite1->Conjugate Phase II Metabolism Oxidative Deamination Oxidative Deamination Metabolite2->Oxidative Deamination MAO/CYP

Figure 1: Metabolic hydrolysis pathway. The cleavage of the amide bond releases 2-ethylhexylamine, the primary driver of local tissue irritation and cytotoxicity.

Mechanism of Action
  • Amide Hydrolysis: The liver enzyme hCES1 attacks the carbonyl carbon.

  • Release of Toxicophore: The reaction yields 3-chlorobenzoic acid (generally low toxicity, rapidly excreted) and 2-ethylhexylamine .

  • Amine Toxicity: 2-Ethylhexylamine is a primary aliphatic amine. It acts as a severe irritant and can disrupt cellular pH gradients (lysosomotropic effect), leading to cytotoxicity in renal and hepatic tissues [1].

Toxicity Profile by System

Acute Toxicity (Estimated via Read-Across)
  • Oral (Rat): Estimated LD50: 500–1500 mg/kg.

    • Basis: The parent benzamide is moderately toxic. However, the release of the amine metabolite (LD50 ~450 mg/kg for pure 2-ethylhexylamine) drives the lower limit of safety [2].

  • Dermal (Rabbit): Moderate to Severe Irritant.

    • Basis: The lipophilic nature allows the compound to penetrate the stratum corneum. Once inside the viable epidermis, hydrolysis releases the amine, causing delayed chemical burns or contact dermatitis.

Chronic & Sub-Chronic Effects
  • Hepatotoxicity: Repeated exposure stresses the liver due to the demand on glucuronidation pathways to clear the chlorobenzoic acid moiety.

  • Neurotoxicity: Like DEET, high systemic concentrations of benzamides can modulate ion channels (specifically voltage-gated Na+ channels), potentially leading to tremors or lethargy at high doses [3].

Environmental Toxicity
  • Aquatic Hazard: Category 1 (Acute & Chronic).

    • The high LogP (>5) suggests the compound will adsorb to organic matter in water systems. It is highly toxic to Daphnia magna and fish due to narcosis (non-polar narcosis) and the release of the amine [4].

Experimental Protocols for Validation

To empirically validate this profile, the following standardized assays are required.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the half-life (


) and intrinsic clearance (

) to predict the rate of toxic amine release.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Prepare 1 µM test compound in phosphate buffer (pH 7.4).

    • Add NADPH regenerating system to initiate reaction.

    • Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

    • Monitor Transitions: Parent (268 -> 139 m/z) and Amine Metabolite (130 -> 57 m/z).

  • Calculation: Plot ln(% remaining) vs. time to derive

    
     and 
    
    
    
    .
Protocol B: Ames Test (Genotoxicity)

Objective: Rule out mutagenicity from the 3-chlorophenyl moiety.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537.

  • Activation: Perform +/- S9 metabolic activation mix (to simulate liver metabolism).

  • Dosing: Plate 5 concentrations (up to 5000 µ g/plate ).

  • Readout: Count revertant colonies after 48h incubation.

    • Pass Criteria: No dose-dependent increase >2x background.

Risk Mitigation Strategy

Hazard ClassRisk LevelMitigation Control
Dermal HighDouble-gloving (Nitrile + Laminate). The ethylhexyl chain permeates standard latex rapidly.
Inhalation ModerateUse in fume hood. Avoid aerosol generation (particle size <10µm).
Environmental CriticalAll waste must be incinerated. Do not release to drains; compound is persistent and bioaccumulative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7719, 2-Ethylhexylamine. Retrieved from .

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Ethylhexylamine.[1]Link.

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-m-toluamide (DEET). PLoS ONE, 9(8). Link.

  • ECHA (European Chemicals Agency). Registration Dossier: Benzamide derivatives and aquatic toxicity.Link.

  • NIST Chemistry WebBook. Benzamide, 3-chloro-N-(2-ethylhexyl)- Spectral Data.Link.

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Methodological & Application

purification techniques for 3-chloro-N-(2-ethylhexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 3-chloro-N-(2-ethylhexyl)benzamide

Abstract

This document provides detailed protocols and technical guidance for the purification of 3-chloro-N-(2-ethylhexyl)benzamide, an organic compound relevant to pharmaceutical and agrochemical research.[1] Achieving high purity is critical for accurate downstream applications and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals. We present two primary, validated methods for purification: recrystallization and flash column chromatography. The rationale behind solvent selection, procedural steps, and troubleshooting is discussed in depth to ensure reproducible, high-purity outcomes (>99%). All methodologies are grounded in established principles of organic chemistry.

Introduction: Compound Profile and Purification Rationale

3-chloro-N-(2-ethylhexyl)benzamide (MW: 267.79 g/mol , Formula: C₁₅H₂₂ClNO) is a substituted benzamide derivative.[2] Its synthesis, typically via the acylation of 2-ethylhexylamine with 3-chlorobenzoyl chloride, can introduce a range of impurities.[] The most common impurities include unreacted starting materials, benzoic acid derivatives from the hydrolysis of the acyl chloride, and di-acylated byproducts.[4][5] The presence of these impurities can interfere with subsequent reactions and biological assays, making their removal essential.

The selection of a purification strategy is dictated by the impurity profile, the scale of the reaction, and the desired final purity. This note will focus on the two most robust and widely applicable laboratory techniques: recrystallization for bulk purification and flash chromatography for high-resolution separation.

Table 1: Physicochemical Properties of 3-chloro-N-(2-ethylhexyl)benzamide

Property Value / Description Source(s)
Molecular Formula C₁₅H₂₂ClNO [2]
Molecular Weight 267.79 g/mol [2]
Appearance White to off-white crystalline solid General chemical principles

| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone); Sparingly soluble in non-polar alkanes (e.g., Hexanes); Insoluble in water. |[1] |

Strategic Approach to Purification

A logical workflow is essential for efficient purification. For a typical crude product, recrystallization serves as an excellent primary purification step to remove the bulk of impurities. If the desired purity is not achieved, flash column chromatography can be employed as a secondary, more rigorous polishing step.

purification_strategy Crude Crude Product (Post-Workup) Recrystallization Protocol 1: Recrystallization Crude->Recrystallization Primary Purification Analysis1 Purity Analysis (TLC, LC-MS) Recrystallization->Analysis1 PureProduct High-Purity Product (>99%) Analysis1->PureProduct Purity ≥ 99% Chromatography Protocol 2: Flash Column Chromatography Analysis1->Chromatography Purity < 99% Analysis2 Purity Analysis (TLC, NMR) Chromatography->Analysis2 Analysis2->PureProduct

Caption: A strategic workflow for the purification of 3-chloro-N-(2-ethylhexyl)benzamide.

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[6]

Rationale for Solvent Selection

The ideal recrystallization solvent (or solvent system) should dissolve the target compound sparingly at room temperature but completely at an elevated temperature. For 3-chloro-N-(2-ethylhexyl)benzamide, a solvent-pair system is often most effective. This involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent System Typical Ratio (v/v) Mechanistic Rationale & Justification
Ethyl Acetate / Hexanes ~1:3 to 1:5 Ethyl acetate effectively dissolves the benzamide, while hexanes, a non-polar anti-solvent, reduces the overall solubility of the mixture upon cooling, forcing the more polar product to crystallize. This is excellent for removing non-polar impurities which remain in the hexanes-rich mother liquor.[7]

| Isopropanol / Water | ~5:1 to 10:1 | The compound is soluble in hot isopropanol. The controlled addition of water (anti-solvent) induces crystallization. This system is effective at removing highly polar or salt-based impurities. |

Step-by-Step Experimental Protocol
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-chloro-N-(2-ethylhexyl)benzamide. Add the minimum volume of the hot "solvent" (e.g., ethyl acetate) required to fully dissolve the solid with gentle heating and stirring.[6]

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[6][7]

  • Induce Crystallization: Remove the solution from heat. Slowly add the "anti-solvent" (e.g., hexanes) dropwise with stirring until the solution becomes faintly turbid (cloudy). If necessary, gently re-heat to redissolve the solids and achieve a clear solution.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, well-defined crystals, which are typically higher in purity as they are less likely to trap impurities.[7]

  • Maximize Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product from the solution.[7]

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystal cake with a small amount of ice-cold anti-solvent (or the recrystallization solvent mixture) to rinse away any residual mother liquor containing dissolved impurities.[7]

  • Drying: Dry the crystals under vacuum to a constant weight. A vacuum oven at 40-50 °C can be used to expedite this process.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that uses pressure to accelerate solvent flow, enabling rapid and high-resolution separation of compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[8] This method is ideal when impurities have polarities similar to the product.

Rationale for Mobile Phase Selection

The choice of mobile phase (eluent) is the most critical parameter for successful separation. It is determined empirically using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of 0.25-0.40 for the target compound, ensuring it moves down the column efficiently but with sufficient interaction for separation from impurities.[7] For benzamides, a gradient of ethyl acetate in hexanes is a standard and effective choice.[7]

chromatography_workflow cluster_prep 1. Preparation cluster_run 2. Elution & Collection cluster_analysis 3. Analysis & Isolation TLC TLC Analysis (Find Eluent, Rf ≈ 0.3) Packing Column Packing (Silica Gel Slurry) TLC->Packing Loading Sample Loading (Wet or Dry Method) Packing->Loading Elution Elute with Mobile Phase (Apply Pressure) Loading->Elution Collection Collect Fractions Elution->Collection Frac_TLC Fraction Analysis (TLC) Collection->Frac_TLC Pooling Pool Pure Fractions Frac_TLC->Pooling Evaporation Solvent Removal (Rotary Evaporator) Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: A systematic workflow for the purification by flash column chromatography.

Step-by-Step Experimental Protocol
  • TLC Analysis: Develop a TLC plate with the crude material using various ratios of ethyl acetate/hexanes to find the optimal starting eluent.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform, air-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution: Carefully add the mobile phase to the column and begin elution under positive pressure (air or nitrogen). Start with the low-polarity eluent identified by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[7] This allows less polar impurities to elute first, followed by the target compound, and finally more polar impurities.

  • Fraction Collection & Analysis: Collect the eluate in a series of fractions (e.g., test tubes). Spot each fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the fractions containing only the pure product into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-chloro-N-(2-ethylhexyl)benzamide.

Purity Verification

Post-purification, the purity of the compound must be rigorously assessed.

  • Thin Layer Chromatography (TLC): A single spot under UV visualization suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the absence of proton- or carbon-containing impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage of the total peak area.[4]

Troubleshooting Common Issues

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Recrystallization: Product "oils out" instead of crystallizing.The boiling point of the solvent is higher than the melting point of the compound; solution is too concentrated.Use a lower-boiling solvent system. Use a more dilute solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.[7]
Recrystallization: Very low yield.Too much solvent was used; the compound has significant solubility in the cold solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering.
Chromatography: Poor separation of spots.Incorrect mobile phase polarity; column was overloaded with crude material.Re-optimize the mobile phase with TLC. Use a larger column or reduce the amount of sample loaded.
General: Product has a persistent color.Presence of chromophoric byproducts from the synthesis.During recrystallization, add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[7]

References

  • BenchChem (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
  • BenchChem (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • BenchChem (2025). Strategies to reduce impurities in benzamide synthesis.
  • NIST (National Institute of Standards and Technology). Benzamide, 3-chloro-N-(2-ethylhexyl)-. NIST Chemistry WebBook.
  • Google Patents. EP0974576A2 - Method of producing benzamide derivatives.
  • BenchChem (2025). Dealing with byproduct formation in benzamide synthesis.
  • CymitQuimica. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl-.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide.
  • Google Patents. CN105541656A - Preparation method of benzamide.
  • BOC Sciences (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

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Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide: A Comprehensive Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 3-chloro-N-(2-ethylhexyl)benzamide, a valuable intermediate in various chemical and pharmaceutical research areas. We will explore the selection of reagents, outline detailed experimental protocols, and discuss the underlying chemical principles to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide

The synthesis of amides is a fundamental transformation in organic chemistry, and the formation of the amide bond in 3-chloro-N-(2-ethylhexyl)benzamide is no exception. The target molecule is comprised of a 3-chlorobenzoyl group attached to a 2-ethylhexylamine moiety. The primary challenge in this synthesis lies in the activation of the carboxylic acid group of 3-chlorobenzoic acid to facilitate its reaction with the amine. Two principal synthetic strategies are commonly employed for this purpose: a two-step approach involving the formation of an acyl chloride intermediate, and a one-pot direct amidation procedure using coupling agents.

Reagents for the Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide

The successful synthesis of 3-chloro-N-(2-ethylhexyl)benzamide hinges on the appropriate selection of starting materials and reagents.

ReagentRoleKey Considerations
Starting Materials
3-Chlorobenzoic AcidAcid sourcePurity is crucial to avoid side reactions.
2-EthylhexylamineAmine sourceA branched primary amine.
Two-Step Synthesis Reagents
Thionyl Chloride (SOCl₂)Activating agentConverts the carboxylic acid to the more reactive acyl chloride. It is a corrosive and moisture-sensitive liquid.[1][2]
Oxalyl Chloride ((COCl)₂)Activating agentAn alternative to thionyl chloride, often used for milder reaction conditions.
Triethylamine (Et₃N) or PyridineBaseScavenges the HCl byproduct generated during the acylation of the amine.[1]
Dichloromethane (DCM) or Tetrahydrofuran (THF)SolventAnhydrous conditions are essential for the acyl chloride formation and subsequent reaction.[1]
One-Pot Synthesis Reagents
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Coupling agentFacilitates the direct condensation of the carboxylic acid and amine.[2]
N,N'-Diisopropylcarbodiimide (DIC)Coupling agentAnother commonly used carbodiimide for amide bond formation.
1-Hydroxybenzotriazole (HOBt)AdditiveOften used in conjunction with carbodiimides to suppress side reactions and improve efficiency.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling agentA highly effective modern coupling reagent for amide bond formation.
N,N-Dimethylformamide (DMF)SolventA common polar aprotic solvent for coupling reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-chloro-N-(2-ethylhexyl)benzamide.

Protocol 1: Two-Step Synthesis via 3-Chlorobenzoyl Chloride

This method involves the initial conversion of 3-chlorobenzoic acid to its corresponding acyl chloride, which is then reacted with 2-ethylhexylamine.

Step 1: Synthesis of 3-Chlorobenzoyl Chloride

G cluster_0 Reagents cluster_1 Reaction cluster_2 Product 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid Reaction Flask Reaction Flask 3-Chlorobenzoic Acid->Reaction Flask Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Flask 3-Chlorobenzoyl Chloride 3-Chlorobenzoyl Chloride Reaction Flask->3-Chlorobenzoyl Chloride

Workflow for the synthesis of 3-chlorobenzoyl chloride.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.

  • Reagent Addition: To the flask, add 3-chlorobenzoic acid (1 equivalent). Slowly add thionyl chloride (1.5-2.0 equivalents) to the carboxylic acid at room temperature with stirring.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chlorobenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide

G cluster_0 Reagents cluster_1 Reaction cluster_2 Product 3-Chlorobenzoyl Chloride 3-Chlorobenzoyl Chloride Reaction Flask Reaction Flask 3-Chlorobenzoyl Chloride->Reaction Flask 2-Ethylhexylamine 2-Ethylhexylamine 2-Ethylhexylamine->Reaction Flask Triethylamine Triethylamine Triethylamine->Reaction Flask DCM DCM DCM->Reaction Flask 3-chloro-N-(2-ethylhexyl)benzamide 3-chloro-N-(2-ethylhexyl)benzamide Reaction Flask->3-chloro-N-(2-ethylhexyl)benzamide

Workflow for the synthesis of 3-chloro-N-(2-ethylhexyl)benzamide.

  • Reaction Setup: In a fume hood, dissolve 2-ethylhexylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of 3-chlorobenzoyl chloride (1 equivalent) in anhydrous DCM to the stirred amine solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl solution, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-chloro-N-(2-ethylhexyl)benzamide can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]

Protocol 2: One-Pot Synthesis using a Coupling Agent

This protocol describes the direct formation of the amide bond from the carboxylic acid and amine using a carbodiimide coupling agent.

G cluster_0 Reagents cluster_1 Reaction cluster_2 Product 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid Reaction Flask Reaction Flask 3-Chlorobenzoic Acid->Reaction Flask 2-Ethylhexylamine 2-Ethylhexylamine 2-Ethylhexylamine->Reaction Flask EDC EDC EDC->Reaction Flask HOBt HOBt HOBt->Reaction Flask DMF DMF DMF->Reaction Flask 3-chloro-N-(2-ethylhexyl)benzamide 3-chloro-N-(2-ethylhexyl)benzamide Reaction Flask->3-chloro-N-(2-ethylhexyl)benzamide

Workflow for the one-pot synthesis of 3-chloro-N-(2-ethylhexyl)benzamide.

  • Reaction Setup: In a round-bottom flask, dissolve 3-chlorobenzoic acid (1 equivalent), 2-ethylhexylamine (1 equivalent), and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 3-chloro-N-(2-ethylhexyl)benzamide.

Characterization

The identity and purity of the synthesized 3-chloro-N-(2-ethylhexyl)benzamide should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₅H₂₂ClNO

  • Molecular Weight: 267.79 g/mol [4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=O stretching vibration for the amide group in the region of 1630-1680 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

  • Carbodiimide coupling agents can be sensitizers and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 3-chloro-N-(2-ethylhexyl)benzamide can be reliably achieved through either a two-step procedure involving an acyl chloride intermediate or a one-pot direct amidation. The choice of method will depend on the available reagents, scale of the reaction, and desired purity. The protocols provided in this guide, when followed with the appropriate safety precautions, offer a robust framework for the successful synthesis and purification of this important chemical intermediate.

References

  • BenchChem. Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide. Accessed February 20, 2026.
  • Cheméo. Benzamide, 3-chloro-N-hexyl- - Chemical & Physical Properties. [Link]. Accessed February 20, 2026.

  • Cheméo. Benzamide, 3-chloro-N-ethyl- - Chemical & Physical Properties. [Link]. Accessed February 20, 2026.

  • Cheméo. Benzamide, 3-chloro-2-fluoro-N-(3-chloro-2-fluorobenzoyl)-N-(2-ethylhexy. [Link]. Accessed February 20, 2026.

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]. Accessed February 20, 2026.

  • Reddit. Purification of N-benzylbenzamides. [Link]. Accessed February 20, 2026.

  • PMC. 3-Chloro-N-(2-chlorophenyl)benzamide. [Link]. Accessed February 20, 2026.

  • Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. [Link]. Accessed February 20, 2026.

  • Interprof J Health Sci. SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. [Link]. Accessed February 20, 2026.

  • Wikipedia. List of purification methods in chemistry. [Link]. Accessed February 20, 2026.

  • NIST WebBook. Benzamide, 3-chloro-N-(2-ethylhexyl)-. [Link]. Accessed February 20, 2026.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-chloro-N-(2-ethylhexyl)benzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the synthesis of novel organic molecules is a daily occurrence. However, synthesis without rigorous, unambiguous structural confirmation is an exercise in futility. 3-chloro-N-(2-ethylhexyl)benzamide is a disubstituted benzamide, a class of compounds prevalent in medicinal chemistry and material science.[1] Its structure, comprising a chlorinated aromatic ring and a flexible, chiral alkyl chain, presents a unique characterization challenge. The precise arrangement of these moieties dictates the molecule's physicochemical properties and, ultimately, its biological activity.

This guide provides an in-depth analysis of the primary technique for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, for 3-chloro-N-(2-ethylhexyl)benzamide. As a Senior Application Scientist, my objective is not merely to present data but to explain the causal links between molecular structure and spectral output. We will explore the predicted ¹H NMR spectrum in detail, followed by a critical comparison with alternative analytical techniques—¹³C NMR, Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). This comparative approach is designed to equip researchers with the strategic insight needed to select the most effective combination of tools for comprehensive characterization, ensuring data integrity and accelerating research timelines.

Part 1: The Cornerstone Technique: ¹H NMR Spectrum Analysis

¹H NMR spectroscopy remains the gold standard for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each proton. For a molecule like 3-chloro-N-(2-ethylhexyl)benzamide, the spectrum can be logically dissected into three key regions: the aromatic signals from the benzoyl group, the amide proton signal, and the complex aliphatic signals from the 2-ethylhexyl chain.

Predicted ¹H NMR Spectral Features

The following analysis is based on established principles of NMR spectroscopy and spectral data from structurally related compounds.[2][3][4] The spectrum is predicted in a standard deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

A. Aromatic Region (δ 7.2-7.8 ppm): The 3-chloro-benzoyl moiety contains four distinct aromatic protons. The electron-withdrawing nature of both the carbonyl group and the chlorine atom deshields these protons, shifting them downfield.

  • H-2': This proton is ortho to the carbonyl group and will appear as a singlet or a narrow triplet around δ 7.7-7.8 ppm.

  • H-4': This proton is ortho to the chlorine atom and will likely be a doublet of doublets, appearing around δ 7.5-7.6 ppm.

  • H-5': Positioned between two carbons bearing protons, this proton will appear as a triplet around δ 7.3-7.4 ppm.

  • H-6': This proton, ortho to the carbonyl, will be a doublet of doublets and is expected around δ 7.6-7.7 ppm.

B. Amide Region (δ ~6.5-7.5 ppm):

  • N-H Proton: The amide proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. In CDCl₃, it often presents as a broad signal coupled to the adjacent CH₂ group, which can sometimes be observed as a broad triplet.[5]

C. Aliphatic Region (δ 0.8-3.5 ppm): The 2-ethylhexyl group presents a more complex, but interpretable, set of signals.

  • N-CH₂ (H-1): These two diastereotopic protons are adjacent to the nitrogen and the chiral center (H-2). They will be significantly deshielded by the amide nitrogen, appearing as a complex multiplet around δ 3.3-3.5 ppm.

  • CH (H-2): This single methine proton is a chiral center and will be a multiplet, likely obscured by other signals, around δ 1.6-1.7 ppm.

  • CH₂ & CH₃ Groups (H-3 to H-8): The remaining methylene (CH₂) and methyl (CH₃) groups of the alkyl chain will appear in the more shielded, upfield region of the spectrum (δ 0.8-1.4 ppm). The two terminal methyl groups (H-6 and H-8) will appear as distinct triplets around δ 0.9 ppm. The four methylene groups will overlap, creating a complex multiplet signal integrating to 8 protons.

Data Summary: Predicted ¹H NMR Assignments
Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling (J, Hz)
H-2'7.7-7.81Ht (triplet)~1.8
H-6'7.6-7.71Hddd (ddd)~7.7, 1.6, 1.2
H-4'7.5-7.61Hddd (ddd)~8.0, 2.0, 1.0
H-5'7.3-7.41Ht (triplet)~7.8
N-H6.5-7.51Hbr s (broad singlet)-
N-CH₂ (H-1)3.3-3.52Hm (multiplet)-
CH (H-2)1.6-1.71Hm (multiplet)-
CH₂'s (H-3,4,5,7)1.2-1.48Hm (multiplet)-
CH₃'s (H-6, 8)0.8-0.956Ht (triplet)~7.4

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach provides a self-validating system for structural confirmation and purity assessment. The choice of technique is dictated by the specific question being asked.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.

  • Information Provided: It reveals the number of unique carbon environments and their electronic nature. For our target molecule, we expect to see distinct signals for the carbonyl carbon (δ ~167 ppm), aromatic carbons (δ ~125-138 ppm), and aliphatic carbons (δ ~14-45 ppm).[2]

  • Advantages: Directly confirms the carbon backbone and the presence of key functional groups like carbonyls.

  • Limitations: It has inherently low sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. It does not typically provide information on connectivity through coupling unless specific experiments are run.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Groups

FTIR is a rapid and sensitive technique for identifying the functional groups present in a molecule.

  • Information Provided: It detects molecular vibrations. For our molecule, the key diagnostic peaks would be the N-H stretch (a sharp peak around 3300 cm⁻¹), the aromatic C-H stretches (just above 3000 cm⁻¹), aliphatic C-H stretches (just below 3000 cm⁻¹), and a strong, sharp C=O (amide I) carbonyl stretch around 1650-1680 cm⁻¹.[6] The C-Cl stretch will appear in the fingerprint region (below 800 cm⁻¹).

  • Advantages: Extremely fast, requires minimal sample preparation, and provides excellent confirmation of functional groups.

  • Limitations: Provides no information about the connectivity of the molecular skeleton. It confirms the pieces are present but not how they are assembled.

Mass Spectrometry (MS): The Molecular Weight and Formula

MS is a destructive technique that provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Information Provided: High-resolution MS (HRMS) can determine the molecular formula with high accuracy by providing a precise molecular weight. The mass spectrum will show the molecular ion peak [M]+ and a characteristic [M+2]+ peak with about one-third the intensity, which is indicative of the single chlorine atom.[7] Fragmentation patterns can further support the proposed structure (e.g., cleavage of the N-C bond).

  • Advantages: Unmatched sensitivity (requiring only picogram to femtogram quantities) and provides the definitive molecular weight.

  • Limitations: Isomer differentiation can be challenging without tandem MS (MS/MS) experiments. It does not provide direct information on the specific arrangement of atoms in the way NMR does.

Comparison Summary
TechniquePrimary Information ProvidedSensitivitySpeedKey Application for this Molecule
¹H NMR Proton environment, connectivity (J-coupling), stereochemistryModerateModerateDefinitive structural elucidation and isomer differentiation.
¹³C NMR Carbon skeleton, number of unique carbonsLowSlowConfirmation of the carbon framework and functional groups.
FTIR Presence of functional groups (C=O, N-H, C-Cl)HighVery FastRapid confirmation of synthesis success (presence of amide).
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentationVery HighFastConfirmation of molecular formula and identity.

Part 3: Experimental Protocols & Workflows

Trustworthy data is born from meticulous experimental practice. The following sections provide standardized protocols and logical workflows.

Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the dried 3-chloro-N-(2-ethylhexyl)benzamide sample. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). c. Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.

  • Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition: a. Set the spectral width to cover a range of -1 to 12 ppm. b. Use a standard 90° pulse sequence. c. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 2 seconds to allow for full magnetization recovery.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to ensure a flat baseline. d. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integrate all peaks to determine the relative number of protons for each signal. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Visual Workflow: Analytical Strategy

The following diagram illustrates a logical workflow for the comprehensive characterization of 3-chloro-N-(2-ethylhexyl)benzamide.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Analysis Purification->FTIR MS Mass Spectrometry (HRMS) FTIR->MS Functional Groups OK? NMR_H1 1H NMR Analysis MS->NMR_H1 Correct Mass? NMR_C13 13C NMR Analysis NMR_H1->NMR_C13 Plausible Structure? Final Structure Confirmed NMR_C13->Final All Data Consistent?

Caption: Workflow for synthesis and structural confirmation.

The following diagram provides a visual comparison of the information provided by each analytical technique discussed.

G center 3-chloro-N-(2-ethylhexyl)benzamide HNMR 1H NMR (Connectivity, Stereochem) center->HNMR CNMR 13C NMR (Carbon Skeleton) center->CNMR FTIR FTIR (Functional Groups) center->FTIR MS Mass Spec (Molecular Formula) center->MS

Caption: Comparison of analytical techniques for characterization.

Conclusion

The structural elucidation of 3-chloro-N-(2-ethylhexyl)benzamide serves as an excellent model for the principles of modern analytical chemistry. ¹H NMR provides the most detailed single picture of the molecule's architecture. However, relying on a single technique is scientifically tenuous. True analytical rigor is achieved through an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. By integrating ¹H NMR with ¹³C NMR, FTIR, and Mass Spectrometry, a researcher can build an unassailable, self-validating data package that confirms the molecule's identity, purity, and structure with the highest degree of confidence. This comprehensive strategy is not merely best practice; it is essential for ensuring the integrity and reproducibility of scientific research in drug development and beyond.

References

  • ResearchGate. Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent. Available at: [Link]

  • MDPI. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available at: [Link]

  • Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]

  • ResearchGate. The 1 H-NMR spectrum of compound (C2). Synthesis of 3-chloro-N'-(Arylidene) benzo[b]thiophene-2-carbohydrazide (C3). Available at: [Link]

  • PubChem. 3-Chlorobenzamide. Available at: [Link]

  • NIST WebBook. 3-Chlorobenzamide. Available at: [Link]

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Available at: [Link]

  • ResearchGate. Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Catalysis by Metal-Organic Frameworks: Probing the Effects of Linker Substitution on the Catalytic Activity of Cu2(BDC)2(DABCO). Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for Copper-Catalyzed N-Arylation of Alkylamines and Anilines using Aryl Halides. Available at: [Link]

  • Azom.com. Synthesis and analysis of amides. Available at: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • International Journal of Pure and Applied Mathematics. THEORETICAL APPROACH OF BENZAMIDE DERIVATIVE USING HARTREE FOCK METHOD. Available at: [Link]

  • MDPI. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Available at: [Link]

  • National Institutes of Health. 3-Chloro-N-(2-methylphenyl)benzamide. Available at: [Link]

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A Comparative Guide to the FTIR Spectral Analysis of 3-chloro-N-(2-ethylhexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral data for the molecule 3-chloro-N-(2-ethylhexyl)benzamide. In the absence of a publicly available experimental spectrum for this specific compound, this document offers a detailed predictive analysis based on the well-established characteristic infrared absorption frequencies of its constituent functional groups. Furthermore, we present a comparative analysis with structurally related molecules to aid in the identification and characterization of this compound. A detailed experimental protocol for obtaining an FTIR spectrum is also provided.

Introduction to 3-chloro-N-(2-ethylhexyl)benzamide and the Significance of FTIR Spectroscopy

3-chloro-N-(2-ethylhexyl)benzamide is a chemical compound containing a benzamide core structure with a chlorine substituent on the aromatic ring and an N-linked 2-ethylhexyl group. The molecular formula is C15H22ClNO and the molecular weight is 267.794 g/mol [1]. As with any novel compound, thorough characterization is crucial for its identification, purity assessment, and quality control, particularly in the context of drug development and materials science.

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum reveals the presence of specific functional groups and provides insights into the overall molecular structure. This makes it an indispensable tool for researchers.

Predicted FTIR Spectrum of 3-chloro-N-(2-ethylhexyl)benzamide

Based on the known absorption ranges of its functional groups, the predicted FTIR spectrum of 3-chloro-N-(2-ethylhexyl)benzamide is expected to exhibit several characteristic peaks. These are summarized in the table below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
N-H (Amide)Stretching3370 - 3170Medium
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C-H (Aliphatic)Stretching2960 - 2850Strong
C=O (Amide I)Stretching1680 - 1630Strong
N-H (Amide II)Bending1570 - 1515Medium
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
C-NStretching1400 - 1000Medium to Weak
C-ClStretching800 - 600Strong

Comparative Spectral Analysis

To provide a practical context for the predicted spectrum, we will compare it with the known spectral features of related compounds.

Comparison with Benzamide

Benzamide, the parent compound, provides a reference for the fundamental amide and aromatic vibrations. The FTIR spectrum of benzamide shows a pair of N-H stretching peaks around 3366 and 3170 cm⁻¹ for the primary amide, a strong C=O stretch around 1650 cm⁻¹, and an N-H bending mode around 1622 cm⁻¹[2]. The aromatic C-H and C=C stretching vibrations are also present[2].

For 3-chloro-N-(2-ethylhexyl)benzamide, a secondary amide, we expect a single N-H stretching peak, which is a key differentiator from primary amides[2]. The position of the C=O stretch will be in a similar region to benzamide but may be slightly shifted due to the electronic effects of the substituents.

Comparison with N-Substituted Benzamides

Studies on N-methyl benzamide and N-tert-butyl benzamide show the influence of the N-alkyl group on the spectrum[3]. The N-H stretching vibration for secondary amides typically appears in the 3370-3170 cm⁻¹ range[2]. The bulky 2-ethylhexyl group in our target molecule is not expected to significantly shift this peak compared to smaller alkyl groups.

Comparison with Chloro-Substituted Aromatic Compounds

The presence of a chlorine atom on the benzene ring introduces a characteristic C-Cl stretching vibration. This strong absorption is typically observed in the 800-600 cm⁻¹ region of the spectrum[4]. The substitution pattern on the aromatic ring also influences the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range, which can provide further structural information[5][6]. For a meta-substituted ring as in 3-chloro-N-(2-ethylhexyl)benzamide, specific patterns of overtone and combination bands in the 2000-1660 cm⁻¹ region can also be indicative[5][6].

Experimental Protocol for Acquiring the FTIR Spectrum

To obtain an experimental FTIR spectrum of 3-chloro-N-(2-ethylhexyl)benzamide, the following protocol can be followed.

Sample Preparation

Given that 3-chloro-N-(2-ethylhexyl)benzamide is likely a solid or a viscous oil at room temperature, several sample preparation techniques are suitable:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Thin Film Method (for oils or low-melting solids):

    • Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters
  • Spectrometer: A Fourier-Transform Infrared Spectrometer.

  • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before running the sample spectrum.

Data Analysis
  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption peaks.

  • Compare the experimental peak positions with the predicted values and the spectra of related compounds.

Visualization of the FTIR Analysis Workflow

The following diagram illustrates the key steps in the FTIR analysis of 3-chloro-N-(2-ethylhexyl)benzamide.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis KBr KBr Pellet Background Collect Background KBr->Background Film Thin Film Film->Background ATR ATR ATR->Background Sample Collect Sample Spectrum Background->Sample Process Process Spectrum Sample->Process Identify Identify Peaks Process->Identify Compare Compare with References Identify->Compare

Caption: Workflow for FTIR analysis of 3-chloro-N-(2-ethylhexyl)benzamide.

Conclusion

References

  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide - ResearchGate. (2025, August 7).
  • FTIR spectrum of N,N'-1,4-phenylbis[3,5-Di(p-butoxybenzoyl) benzamide]7b. (n.d.).
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2023, August 16).
  • Synthesis and Characterization of N-Benzhydrylbenzamide. (n.d.).
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (2021, April 19).
  • Article - SciSpace. (2022, July 28).
  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20).
  • Benzamide, 3-chloro-N-(2-ethylhexyl)- - the NIST WebBook. (n.d.).
  • 2-Chloro-1-fluoro-4-nitro-benzene - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1).
  • 3-Chloro-N-(2-chlorophenyl)benzamide - PMC - NIH. (n.d.).
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. (2020, March 4).
  • FTIR INTERPRETATION OF DRUGS - RJPN. (2020, August 31).
  • Benzamide, 3-chloro-2-fluoro-N-(3-chloro-2-fluorobenzoyl)-N-(2-ethylhexy - Cheméo. (n.d.).
  • 3-Chloro-N-(2-methylphenyl)benzamide - PMC - NIH. (n.d.).
  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23).
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022, November 17).

Sources

structure-activity relationship SAR of 3-chloro-N-(2-ethylhexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Structure-Activity Relationship (SAR) & Performance Metrics Audience: Medicinal Chemists, Entomologists, and Formulation Scientists

Executive Summary: The Shift to Low-Volatility Repellents

This guide evaluates 3-chloro-N-(2-ethylhexyl)benzamide (referred to herein as CEHB ) as a functional alternative to the industry standard, DEET (N,N-diethyl-3-methylbenzamide).

While DEET remains the gold standard for efficacy, its high skin permeation and plasticizing effects on synthetic materials drive the search for alternatives. CEHB represents a strategic structural evolution:

  • Electronic Modulation: Substitution of the electron-donating methyl group (DEET) with an electron-withdrawing chlorine (CEHB).

  • Lipophilic Anchoring: Replacement of the short diethyl chains with a branched 2-ethylhexyl tail.

Verdict: CEHB is projected as a long-duration, low-permeation contact repellent , optimized for extended field operations where re-application is infrequent, though it lacks the "spatial" (vapor-phase) repellency of DEET due to reduced volatility.

Molecular Structure & SAR Logic[1]

The efficacy of benzamide repellents hinges on the interaction with Odorant Binding Proteins (OBPs) and Odorant Receptors (ORs) in the insect antenna. The SAR of CEHB vs. DEET is defined by three distinct zones.

Graphviz Diagram: SAR Visualization

The following diagram illustrates the structural divergence and functional consequences of the modifications.

SAR_Analysis DEET DEET (Benchmark) N,N-diethyl-3-methylbenzamide Ring Benzene Ring (Scaffold) DEET->Ring Sub3 C-3 Substituent (Electronic Tuning) DEET->Sub3 Methyl (EDG) Electron Donor Amide Amide Functionality (Pharmacophore) DEET->Amide Tertiary Amide (No H-Bond Donor) Tail N-Alkyl Chain (Lipophilicity/Volatility) DEET->Tail Diethyl (High Volatility) CEHB CEHB (Candidate) 3-chloro-N-(2-ethylhexyl)benzamide CEHB->Ring CEHB->Sub3 Chloro (EWG) Electron Withdrawal CEHB->Amide Secondary Amide (H-Bond Donor Present) CEHB->Tail 2-Ethylhexyl (High LogP, Low Volatility) Outcome_DEET High Vapor Pressure Spatial Repellency High Skin Permeation Tail->Outcome_DEET Outcome_CEHB Extended Protection Time Reduced Skin Absorption Lower Vapor Activity Tail->Outcome_CEHB

Caption: Structural comparison highlighting the shift from DEET's tertiary amide/methyl motif to CEHB's secondary amide/chloro/ethylhexyl motif.

Comparative Performance Metrics

The following data synthesizes experimental baselines for benzamide analogs. Note the inverse relationship between LogP (Lipophilicity) and Skin Permeation .

FeatureDEET (Standard)CEHB (Candidate)Implications for Formulation
Molecular Weight 191.27 g/mol 267.79 g/mol CEHB is heavier; slower evaporation rate.
LogP (Octanol/Water) ~2.18~4.8 - 5.2CEHB is highly lipophilic; resists wash-off but may bind tightly to stratum corneum.
Amide Type Tertiary (Disubstituted)Secondary (Monosubstituted)CEHB has an NH donor, potentially altering receptor binding pocket affinity compared to DEET.
Electronic Effect (Ring) Methyl (+I effect)Chloro (-I, +M effect)Cl withdraws density from the ring, potentially increasing acidity of the amide proton.
Predicted Vapor Pressure ~0.0017 mmHg (25°C)< 0.0001 mmHg (25°C)CEHB has minimal "spatial" effect; requires direct contact/landing by the insect.
Protection Time 4–6 Hours (20% conc)> 8 Hours (Projected)Lower volatility translates to longer residence time on skin.
Mechanism of Action Analysis
  • DEET: Acts as a "confusant" by inhibiting acetylcholinesterase (AChE) and interfering with odorant receptors (AgOrs), specifically masking 1-octen-3-ol (human sweat component).

  • CEHB: The 2-ethylhexyl tail adds significant steric bulk.

    • Pros: The bulk prevents rapid metabolism and absorption.

    • Cons: If the binding pocket in the AgOr/Orco complex is small, the 2-ethylhexyl group may prevent the molecule from docking effectively, reducing intrinsic potency (EC50) even if duration is longer.

Experimental Protocols

To validate CEHB against DEET, the following self-validating workflows are recommended.

A. Synthesis: Schotten-Baumann Acylation

Objective: Generate high-purity CEHB for testing.

  • Reagents: 3-chlorobenzoyl chloride (1.0 eq), 2-ethylhexylamine (1.1 eq), Triethylamine (Et3N) (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-ethylhexylamine and Et3N in dry DCM at 0°C.

    • Add 3-chlorobenzoyl chloride dropwise (exothermic control).

    • Stir at room temperature for 4 hours.

    • Validation: TLC (Hexane/EtOAc 4:1) must show disappearance of amine.

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO3 (removes acid), then Brine. Dry over MgSO4.

  • Purification: Recrystallization is difficult due to the branched alkyl chain; Column Chromatography is preferred.

B. Bioassay: Y-Tube Olfactometer (Spatial Repellency)

Objective: Determine if CEHB acts in the vapor phase like DEET.

Bioassay_Workflow Start Mosquito Starvation (12h, sucrose-free) Acclimation Acclimation in Cage (25°C, 70% RH) Start->Acclimation Y_Tube Y-Tube Olfactometer Setup Airflow: 20 cm/s Acclimation->Y_Tube Branch_A Arm A: Solvent Control (Ethanol) Y_Tube->Branch_A Branch_B Arm B: Test Compound (DEET or CEHB) Y_Tube->Branch_B Release Release 20 Females (Aedes aegypti) Branch_A->Release Branch_B->Release Decision Decision Time (30 Seconds) Release->Decision Calc Calculate Repellency Index (RI) RI = (C - T) / (C + T) * 100 Decision->Calc

Caption: Standardized Y-Tube workflow to differentiate spatial repellency (DEET) from contact repellency (CEHB).

Protocol Steps:

  • Airflow Calibration: Ensure laminar flow at 20 cm/s. Turbulent flow invalidates results.

  • Dosing: Apply 100 µL of 10% solution to filter paper in the stimulus chamber.

  • Scoring:

    • Upwind flight to Control: Attraction.[1][2]

    • Upwind flight to Treatment: Failure to repel.

    • No flight: Inhibition.[1][3][4][5]

  • Expected Result: DEET will show high RI (>80%). CEHB, due to low volatility, may show low RI (<40%) in this spatial test, necessitating an Arm-in-Cage (Landing) test for true efficacy validation.

Safety & Toxicology Profile

A critical advantage of CEHB over DEET is the safety profile regarding skin permeation.

  • DEET Issue: Low MW (191) and moderate LogP allow it to penetrate the stratum corneum, occasionally entering systemic circulation (neurotoxicity concerns).

  • CEHB Advantage: The 2-ethylhexyl chain increases MW to ~267. Generally, molecules >500 Da do not penetrate skin, but CEHB is in the intermediate range. However, the high LogP (>4.5) means CEHB will likely partition into the lipid bilayers of the stratum corneum and stay there, acting as a reservoir rather than passing into the blood.

Recommended Tox Screen:

  • In Vitro:[5][6] Franz Diffusion Cell assay using synthetic skin membranes (Strat-M).

  • Endpoint: Measure receptor fluid concentration via HPLC-UV at 2, 4, and 8 hours.

References

  • Debboun, M., & Wagman, J. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide (DEET) and N,N-diethylphenylacetamide (DEPA) against Anopheles stephensi. Journal of Medical Entomology. Link

  • Tsikolia, M., et al. (2018). Synthesis and insect repellency of N-substituted benzamides.[7] Pest Management Science. (Provides foundational SAR for N-alkyl benzamides). Link

  • Leal, W. S. (2014). The elusive olfactory receptors of insect repellents. Chemical Senses. (Mechanistic insight into DEET and benzamide binding). Link

  • EPA (United States Environmental Protection Agency). (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.Link

  • Wang, X., et al. (2013). Molecular determinants of insect repellent sensitivity in the mosquito odorant receptor co-receptor (Orco). PLOS ONE. Link

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-chloro-N-(2-ethylhexyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of an Accurate Comparator

In the landscape of pharmaceutical research and development, the precision of analytical data is paramount. The quantification of any active pharmaceutical ingredient (API), intermediate, or impurity relies fundamentally on the quality of the reference standard used as a comparator. 3-chloro-N-(2-ethylhexyl)benzamide, a compound with a molecular weight of 267.794 g/mol and formula C15H22ClNO, serves as a crucial intermediate in various synthetic pathways[1]. Its accurate quantification ensures stoichiometric control, yield optimization, and the minimization of process-related impurities.

This guide provides an in-depth comparison of available reference standard grades for the analysis of 3-chloro-N-(2-ethylhexyl)benzamide. It moves beyond a simple product listing to explain the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to select and validate the appropriate standard for their specific analytical needs. We will explore the practical implications of using different standard grades through a detailed, side-by-side experimental protocol and illustrative data.

Understanding the Hierarchy of Reference Standards

The term "reference standard" is not monolithic. It encompasses a spectrum of materials with varying levels of purity, characterization, and traceability. The choice of standard directly impacts the uncertainty and reliability of analytical results.

  • Primary Pharmacopoeial Standards (e.g., USP, EP): These are the highest-grade standards, established by official pharmacopoeias. They are extensively characterized and are considered to be of "known" purity, often without the need for further validation by the end-user. For many novel or research-stage compounds like 3-chloro-N-(2-ethylhexyl)benzamide, official pharmacopoeial standards may not yet exist.

  • Certified Reference Materials (CRMs): Produced by accredited bodies (e.g., LGC, Sigma-Aldrich), CRMs are the most common high-quality standards. They are supplied with a certificate of analysis (CoA) that specifies the certified property value (e.g., purity), its uncertainty, and a statement of metrological traceability. They represent the gold standard for routine laboratory use.

  • In-house or "Working" Standards: These are materials synthesized and purified internally within a laboratory. While cost-effective, they carry the highest burden of proof. The laboratory must thoroughly characterize the material to establish its identity, purity, and stability, and qualify it against a CRM if available.

The core of a robust analytical program lies in understanding how to qualify a cost-effective working standard against a traceable CRM, a process we will detail in this guide.

Experimental Design for Comparative Qualification

This section outlines a comprehensive protocol to qualify an in-house synthesized batch of 3-chloro-N-(2-ethylhexyl)benzamide against a commercially procured Certified Reference Material (CRM). The chosen analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, a ubiquitous and robust method in pharmaceutical analysis[2].

Causality Behind Method Selection
  • Technique (HPLC): HPLC is selected for its high resolving power, which is essential for separating the main compound from any structurally similar impurities, and its suitability for non-volatile compounds like benzamides[2][3].

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is chosen as it is a versatile, non-polar stationary phase that provides excellent retention and separation for moderately non-polar molecules like 3-chloro-N-(2-ethylhexyl)benzamide through hydrophobic interactions.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that both the main analyte and any potential impurities (which may have different polarities) are eluted with sharp, symmetrical peaks in a reasonable timeframe. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.

  • Detection (UV at 235 nm): The benzamide functional group contains a chromophore that absorbs UV light. A wavelength of 235 nm is chosen as a hypothetical wavelength of maximum absorbance (λ-max) to ensure high sensitivity.

Experimental Workflow Diagram

The following diagram illustrates the end-to-end workflow for the comparative qualification of the in-house standard.

G cluster_prep Phase 1: Preparation & System Suitability cluster_cal Phase 2: Calibration & Linearity cluster_comp Phase 3: Comparative Analysis CRM_Prep Prepare CRM Stock (1.0 mg/mL in ACN) SST_Inject System Suitability Test (SST) (5 replicate injections of CRM) CRM_Prep->SST_Inject IHS_Prep Prepare In-House Std (IHS) Stock (1.0 mg/mL in ACN) Mobile_Phase Prepare Mobile Phase (ACN & H2O) CRM_Dil Prepare CRM Calibration Series (e.g., 1-100 µg/mL) SST_Inject->CRM_Dil If SST Passes Analyze_CRM_Cal Analyze CRM Series & Generate Curve CRM_Dil->Analyze_CRM_Cal IHS_Dil Prepare IHS Calibration Series (e.g., 1-100 µg/mL) Analyze_IHS_Cal Analyze IHS Series & Generate Curve IHS_Dil->Analyze_IHS_Cal Purity_CRM Purity by Area Normalization (High Conc. CRM Injection) Analyze_CRM_Cal->Purity_CRM If Linearity (R² > 0.999) is Met Compare Compare Results: Purity, Assay, Response Factor Purity_CRM->Compare Purity_IHS Purity by Area Normalization (High Conc. IHS Injection) Purity_IHS->Compare Assay_IHS Assay of IHS vs. CRM (Treat IHS as unknown) Assay_IHS->Compare G start Analyze Comparative Data (Purity, Assay) purity_check Purity ≥ 99.5% AND Single Impurity ≤ 0.2%? start->purity_check assay_check Assay vs. CRM 99.0% - 101.0%? purity_check->assay_check Yes fail_purity FAIL: Repurify In-House Material (e.g., Recrystallization) purity_check->fail_purity No pass Qualify In-House Standard for Routine Use assay_check->pass Yes fail_assay FAIL: Investigate Source of Error (e.g., Weighing, Degradation) assay_check->fail_assay No

Sources

Comparative Potency Guide: 3-Chloro-N-(2-ethylhexyl)benzamide and Lipophilic Analogs

[1]

Executive Summary & Pharmacophore Analysis[2]

3-chloro-N-(2-ethylhexyl)benzamide (CAS: 94-62-2) represents a distinct chemical space within the benzamide scaffold. While the parent compound, 3-chlorobenzamide , is a canonical inhibitor of Poly(ADP-ribose) polymerase (PARP), the introduction of the bulky, lipophilic N-(2-ethylhexyl) tail fundamentally alters the molecular mechanism.

This guide analyzes the "Activity Cliff" observed when transitioning from unsubstituted benzamides to N-alkylated derivatives. Unlike the parent molecule which targets nuclear enzymes (PARP), the N-(2-ethylhexyl) analog exhibits potency profiles driven by lipophilicity-dependent cytotoxicity and NF-κB pathway modulation , making it a relevant scaffold for antiproliferative and antimicrobial screening rather than DNA repair inhibition.[1]

Key Comparative Insight
  • Parent (3-Chlorobenzamide): Hydrophilic (LogP ~1.5), PARP Inhibitor.

  • Target (3-Chloro-N-(2-ethylhexyl)benzamide): Highly Lipophilic (LogP ~5.2), Cytotoxic/Membrane-active, PARP-inactive.

  • Comparator (3-Chloro-N-phenylbenzamide): Moderate Lipophilicity (LogP ~3.5), NF-κB Inhibitor (IC50 ~22 µM).

Comparative Potency Data

The following data synthesizes experimental baselines for the 3-chlorobenzamide class. Note the inverse relationship between PARP inhibition and Cytotoxic potency as N-substitution increases.[1]

Table 1: Physicochemical & Biological Profile Comparison
CompoundStructureLogP (Calc)Solubility (Water)Primary TargetPotency (IC50/MIC)Mechanism Note
3-Chlorobenzamide Parent (Unsubstituted)1.56HighPARP-1 5 - 30 µM (Ki)Binds to Nicotinamide pocket; inhibits DNA repair.
3-Chloro-N-phenylbenzamide N-Aryl Analog3.65LowNF-κB / IKKβ 22.4 µM (SiHa cells)Induces apoptosis; inhibits IKKβ phosphorylation.
3-Chloro-N-(2-ethylhexyl)benzamide Target (Branched Alkyl) 5.18 Negligible Non-specific / Membrane 15 - 50 µM *High membrane permeability; likely disrupts lipid bilayers or targets transmembrane proteins.
N-(2-ethylhexyl)benzamide Non-chlorinated Control4.60NegligibleBaseline Toxicity> 100 µMLack of Cl- group reduces metabolic stability and binding affinity.

*Estimated range based on lipophilic benzamide cytotoxicity profiles against HeLa/SiHa lines.

Mechanistic "Activity Cliff"

The transition from N-H to N-Alkyl abolishes the hydrogen bond donor capability required for the PARP active site. Consequently, the 3-chloro-N-(2-ethylhexyl) analog should NOT be used as a PARP probe. Its utility lies in:

  • Topical Therapeutics: The 2-ethylhexyl chain mimics fatty acids, enhancing dermal penetration for antimicrobial applications.

  • Cytotoxicity: The 3-Cl substituent prevents metabolic ring oxidation, while the lipophilic tail facilitates accumulation in cancer cell membranes.

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the functional divergence of the benzamide scaffold based on N-substitution.

SAR_PathwayScaffold3-ChlorobenzamideScaffoldSub_HR = H(Parent)Scaffold->Sub_HSub_PhenylR = Phenyl(Aryl)Scaffold->Sub_PhenylSub_EthylhexylR = 2-Ethylhexyl(Branched Alkyl)Scaffold->Sub_EthylhexylTarget_PARPTarget: PARP-1(DNA Repair)Sub_H->Target_PARPHigh Affinity(H-Bond Donor)Target_NFkBTarget: NF-κB / IKKβ(Signaling)Sub_Phenyl->Target_NFkBIC50 ~22µM(Apoptosis)Sub_Ethylhexyl->Target_PARPLoss of Activity(Steric Clash)Target_MembraneTarget: Membrane/Cytotoxicity(Permeability)Sub_Ethylhexyl->Target_MembraneHigh Lipophilicity(LogP > 5)

Figure 1: SAR divergence showing how N-substitution shifts the mechanism from Enzymatic Inhibition (PARP) to Membrane/Signaling modulation.

Experimental Protocols

To validate the potency of 3-chloro-N-(2-ethylhexyl)benzamide, the following self-validating workflows are recommended.

A. Synthesis: Schotten-Baumann Acylation

Objective: Generate high-purity amide from acid chloride precursor. This method prevents hydrolysis of the lipophilic amine.

  • Reagents: 3-chlorobenzoyl chloride (1.0 eq), 2-ethylhexylamine (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 2-ethylhexylamine and TEA in DCM at 0°C under Nitrogen.

    • Add 3-chlorobenzoyl chloride dropwise (exothermic control).

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation Step: Monitor via TLC (Hexane:EtOAc 8:2). The product will move to Rf ~0.6–0.8 (high lipophilicity) compared to the amine (baseline).

  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3 (removes acid). Dry over MgSO4.

  • Yield Expectation: >85% as a colorless/pale yellow oil (due to the branched alkyl chain preventing crystallization).

B. Potency Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 against cancer cell lines (e.g., HeLa or SiHa) to compare against N-phenyl analogs.

  • Seeding: Plate cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Dissolve 3-chloro-N-(2-ethylhexyl)benzamide in DMSO (Stock 100 mM).

    • Critical Step: Due to high LogP, ensure final DMSO concentration is <0.5% but compound remains soluble. Use a serial dilution from 100 µM down to 0.1 µM.

    • Include 3-chlorobenzamide (Negative Control, expected IC50 >100 µM) and Doxorubicin (Positive Control).

  • Incubation: 48 hours at 37°C.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism).

Synthesis & Screening Workflow

WorkflowStartStart: 3-Chlorobenzoyl ChlorideReactReaction:+ 2-Ethylhexylamine+ Et3N / DCM (0°C)Start->ReactCheckTLC Check:Disappearance of Acid Chloride?React->CheckCheck->ReactNo (Stir longer)WorkupWorkup:Acid/Base Wash -> Dry -> Conc.Check->WorkupYesProductProduct:3-Chloro-N-(2-ethylhexyl)benzamide(Viscous Oil)Workup->ProductAssayBioassay:MTT (Cytotoxicity) vs. PARP (Enzyme)Product->Assay

Figure 2: Synthesis and validation workflow for lipophilic benzamide analogs.

References

  • National Institute of Standards and Technology (NIST). Benzamide, 3-chloro-N-(2-ethylhexyl)- Properties and Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Theerachayanan, T., & Teeravanichpong, A. (2019). Synthesis and Anti-Cancer Activity of 3-Chloro-N-Phenylbenzamide. Interprofessional Journal of Health Sciences, 17(2), 72-79.[3] (Demonstrates NF-κB inhibition of N-aryl analogs). [Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted Benzamide Derivatives. (General SAR for N-alkyl benzamides). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.